molecular formula C12H10N2O4S B7721263 2-(((Benzyloxy)carbonyl)amino)thiazole-4-carboxylic acid CAS No. 885953-56-0

2-(((Benzyloxy)carbonyl)amino)thiazole-4-carboxylic acid

Cat. No.: B7721263
CAS No.: 885953-56-0
M. Wt: 278.29 g/mol
InChI Key: GBQVSGBBDIRHEM-UHFFFAOYSA-N
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Description

2-(((Benzyloxy)carbonyl)amino)thiazole-4-carboxylic acid is an organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((Benzyloxy)carbonyl)amino)thiazole-4-carboxylic acid typically involves the reaction of thiazole derivatives with benzyloxycarbonyl chloride in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or dimethyl sulfoxide, and the reaction is carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(((Benzyloxy)carbonyl)amino)thiazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under mild conditions, with temperatures ranging from room temperature to 80°C .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while nucleophilic substitution can produce a variety of substituted thiazole derivatives .

Mechanism of Action

The mechanism of action of 2-(((Benzyloxy)carbonyl)amino)thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The thiazole ring can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(((Benzyloxy)carbonyl)amino)thiazole-4-carboxylic acid is unique due to the presence of the benzyloxycarbonyl group, which can enhance its stability and modify its reactivity. This structural feature also allows for selective functionalization and derivatization, making it a valuable intermediate in synthetic chemistry .

Properties

IUPAC Name

2-(phenylmethoxycarbonylamino)-1,3-thiazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O4S/c15-10(16)9-7-19-11(13-9)14-12(17)18-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,15,16)(H,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBQVSGBBDIRHEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=NC(=CS2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801186663
Record name 2-[[(Phenylmethoxy)carbonyl]amino]-4-thiazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801186663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885953-56-0
Record name 2-[[(Phenylmethoxy)carbonyl]amino]-4-thiazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885953-56-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[(Phenylmethoxy)carbonyl]amino]-4-thiazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801186663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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